1-Nonylimidazole

Description

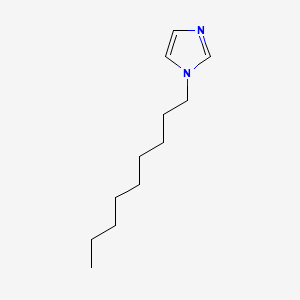

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDRMKPLNYFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201891 | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-08-2 | |

| Record name | 1-Nonyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53657-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 1-Nonylimidazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. The document details its core chemical and physical properties, expected spectral characteristics, a standard synthesis protocol, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction to this compound

This compound is a substituted imidazole derivative featuring a nine-carbon alkyl chain attached to the nitrogen atom at the first position of the imidazole ring.[1] This structure imparts an amphiphilic nature to the molecule, with a hydrophilic imidazole head and a hydrophobic nonyl tail.[2] This duality is central to its utility, influencing its solubility, reactivity, and interaction with biological systems.[1][2] The imidazole ring itself is a crucial heterocyclic aromatic system, known for its presence in biologically active molecules and its ability to coordinate with metal ions.[1] Consequently, this compound serves as a valuable building block in organic synthesis, a functional monomer in polymer chemistry, and a promising scaffold for pharmaceutical intermediates.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. The molecule consists of a planar, five-membered aromatic ring containing two nitrogen atoms, which is responsible for its basicity and coordination chemistry. The long, flexible nonyl chain dictates its physical properties like solubility and melting point.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-Nonyl-1H-imidazole | [1] |

| Synonyms | N-Nonylimidazole, this compound | [2] |

| CAS Number | 53657-08-2 | [1] |

| Molecular Formula | C₁₂H₂₂N₂ | [1][2] |

| Molecular Weight | 194.32 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents. |[1][2] |

The amphiphilic character of this compound makes it an interesting compound for applications involving interfaces, such as in the formation of emulsifiers or as a component in drug delivery systems that need to interact with lipid membranes.[1][2] Its solubility is markedly higher in nonpolar and moderately polar organic solvents compared to aqueous media.[1]

Spectral Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectral features. These predictions are essential for researchers to confirm the identity and purity of the compound after synthesis or during its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the nonyl chain protons.

-

Imidazole Protons: The three protons on the imidazole ring would appear in the aromatic region, typically between δ 7.0-8.0 ppm.[3] The proton at the C2 position (between the two nitrogens) would likely be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions would appear as distinct signals, likely singlets or narrow triplets depending on the solvent and resolution.[3]

-

Nonyl Chain Protons: The aliphatic protons of the nonyl chain would appear upfield. The methylene group attached directly to the imidazole nitrogen (N-CH₂) would be the most deshielded of the chain protons, likely appearing as a triplet around δ 4.0-4.2 ppm. The other methylene groups (-CH₂-) would produce a complex multiplet signal around δ 1.2-1.3 ppm, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would provide complementary information.[4][5]

-

Imidazole Carbons: The three carbons of the imidazole ring are expected in the aromatic region (δ 120-140 ppm).[3][6] The C2 carbon, being between two nitrogen atoms, would be the most downfield of the ring carbons.

-

Nonyl Chain Carbons: The carbons of the alkyl chain would appear in the aliphatic region (δ 14-50 ppm). The carbon of the N-CH₂ group would be the most downfield in this group, likely around δ 45-50 ppm. The terminal methyl carbon would be the most upfield signal, around δ 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[7][8][9]

-

C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹ (approx. 3100-3150 cm⁻¹). Aliphatic C-H stretching from the nonyl chain would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[7]

-

C=N and C=C Stretching: Vibrations from the imidazole ring (C=N and C=C bonds) would result in several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: This would be found in the fingerprint region, typically around 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation analysis.[10][11]

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (194.32).

-

Fragmentation Pattern: A prominent fragmentation pathway would be the cleavage of the C-C bonds of the nonyl chain.[11] A significant fragment would likely be observed corresponding to the loss of an octyl radical (C₈H₁₇•), resulting in a peak at m/z 81, which represents the methyl-imidazole cation. Another key fragmentation would be alpha-cleavage at the bond between the first and second carbons of the nonyl chain, leading to a stable imidazolylmethyl cation.

Synthesis and Reactivity

General Synthesis Protocol: N-Alkylation of Imidazole

The most common and straightforward method for synthesizing this compound is the N-alkylation of imidazole with a suitable nonyl halide, such as 1-bromononane, in the presence of a base.[1] The base deprotonates the pyrrole-like nitrogen of the imidazole ring, creating a potent nucleophile (the imidazolide anion) that subsequently attacks the electrophilic carbon of the nonyl halide in an Sₙ2 reaction.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirring solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the imidazolide anion. Causality: Using a strong, non-nucleophilic base like NaH ensures efficient deprotonation without competing in the subsequent alkylation step. An aprotic solvent is chosen to prevent protonation of the highly reactive imidazolide anion.

-

Alkylation: Slowly add 1-bromononane (1.05 eq) to the reaction mixture via a dropping funnel.

-

Reaction: Heat the mixture to 60-70 °C and allow it to react for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH with a few drops of water or methanol.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Interaction of a this compound-containing drug with a cell membrane.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for alkylimidazoles apply. These compounds should be handled in accordance with good industrial hygiene and safety practices. [12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact. [12]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists. Avoid ingestion and contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [12]

Conclusion

This compound is a structurally simple yet functionally sophisticated molecule. Its amphiphilic nature, combined with the inherent reactivity and biological relevance of the imidazole core, makes it a highly valuable compound for both materials and life sciences. For researchers, it offers a versatile platform for synthesizing novel polymers with specific recognition or sequestration properties. For drug development professionals, it represents a strategic component for modulating the pharmacokinetic properties of APIs, with significant potential in enhancing membrane permeability and developing novel drug delivery systems like ionic liquids. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to safely and effectively harnessing its full potential.

References

- Smolecule. (2023, August 15). Buy this compound | 53657-08-2.

- CymitQuimica. CAS 53657-08-2: 1-Nonyl-1H-imidazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET.

- TCI Chemicals. (2025, February 13). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- University of York. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.

- PubMed Central. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems.

- AWS. (2025, March 4). Applications of Ionic Liquids in Pharmaceuticals.

- ResearchGate. (2023, February 5). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.

- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).

- MDPI. (2020, November 5). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-Vinylimidazole(1072-63-5) 1H NMR [m.chemicalbook.com]

- 12. N-Vinylimidazole [webbook.nist.gov]

synthesis of 1-Nonylimidazole from imidazole

An In-Depth Technical Guide to the Synthesis of 1-Nonylimidazole from Imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of ionic liquids, pharmaceuticals, and other specialized chemical applications. The primary focus is on the N-alkylation of imidazole, a robust and widely adopted synthetic strategy. This document delves into the mechanistic underpinnings of the reaction, compares various catalytic and solvent systems, and provides detailed, field-proven experimental protocols. By explaining the causality behind procedural choices, this guide aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and optimize it for their specific applications.

Introduction: The Significance of 1-Alkylimidazoles

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically significant molecules, including the amino acid histidine and purine nucleobases.[1] Alkylation of the imidazole ring, particularly at the N-1 position, dramatically alters its physicochemical properties, notably increasing its hydrophobicity while only slightly affecting its basicity.[1] this compound, a member of the 1-alkylimidazole family, is of particular interest due to the long C9 alkyl chain, which imparts significant nonpolar character. This makes it an important precursor for the synthesis of surfactants, phase-transfer catalysts, and, most notably, imidazolium-based ionic liquids. The antibacterial properties of 1-alkylimidazoles have also been noted to increase with the length of the alkyl chain, peaking around nine carbon atoms, making this compound a compound of interest in medicinal chemistry.[2]

The synthesis of this compound is primarily achieved through the N-alkylation of imidazole with a suitable nine-carbon alkylating agent. This guide will explore the most effective methodologies for this transformation.

The Core Reaction: N-Alkylation Mechanism

The synthesis of this compound from imidazole is a classic example of nucleophilic substitution. The reaction proceeds in two fundamental steps:

-

Deprotonation: Imidazole is a weak acid (pKa ≈ 14.5).[3] A base is required to remove the proton from the N-1 nitrogen, generating the imidazolide anion. This anion is a significantly stronger nucleophile than the neutral imidazole molecule.

-

Nucleophilic Attack: The highly nucleophilic imidazolide anion then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromononane) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the C-N bond, yielding this compound and a salt byproduct.

The choice of base, solvent, and reaction conditions significantly impacts the efficiency, selectivity, and overall success of this synthesis.

Synthetic Methodologies and Protocols

The N-alkylation of imidazole can be performed under various conditions, including conventional heating in an organic solvent, using phase-transfer catalysis, or under solvent-free conditions.

Conventional Synthesis in Aromatic Solvents

This method is a straightforward and reliable approach, particularly for laboratory-scale synthesis. It involves heating imidazole with an alkyl halide in the presence of a base in a non-reactive aromatic solvent.[4][5]

Causality Behind Experimental Choices:

-

Solvent: A non-reactive aromatic solvent like toluene or xylene is chosen. Their boiling points (111 °C and ~140 °C, respectively) allow the reaction to be conducted at elevated temperatures (75-115 °C) to ensure a reasonable reaction rate.[4][5] These solvents are also immiscible with water, which simplifies the work-up procedure for removing inorganic salts.

-

Base: Powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. They are inexpensive and effective at deprotonating imidazole. Using a powdered base increases the surface area for the solid-liquid reaction.

-

Stoichiometry: A slight molar excess of the base is often used to drive the deprotonation to completion. The alkyl halide is typically used in a near-stoichiometric amount (0.8 to 1.0 moles per mole of imidazole) to minimize side reactions, such as the formation of quaternary imidazolium salts.[4][5]

Experimental Protocol: N-Alkylation of Imidazole with 1-Bromononane

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add imidazole (10.0 g, 0.147 mol), powdered potassium hydroxide (9.9 g, 0.176 mol), and toluene (100 mL).

-

Heating: Heat the mixture to 90 °C with vigorous stirring.

-

Addition of Alkyl Halide: Add 1-bromononane (30.4 g, 0.147 mol) dropwise from the dropping funnel over a period of 2 hours.

-

Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salt byproduct (KBr) and any excess base.

-

Purification: Wash the filtrate with water (3 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow oil.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reagents in two immiscible phases.[6] For the N-alkylation of imidazole, this typically involves a solid-liquid or liquid-liquid system. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolide anion from the solid base surface or an aqueous phase into the organic phase where the alkyl halide resides.[3][7]

Causality Behind Experimental Choices:

-

Catalyst: The lipophilic cation of the PTC (e.g., tetrabutylammonium, Q⁺) pairs with the imidazolide anion (Im⁻) to form a lipophilic ion pair [Q⁺Im⁻]. This ion pair has sufficient solubility in the organic phase to react with the alkyl halide.

-

Benefits: PTC often allows for milder reaction conditions (lower temperatures), faster reaction rates, and can sometimes be performed without a solvent.[6][7] This makes the process more energy-efficient and environmentally friendly.

Experimental Protocol: PTC N-Alkylation of Imidazole

-

Setup: In a 100 mL round-bottom flask, combine imidazole (5.0 g, 73.4 mmol), powdered sodium hydroxide (3.5 g, 87.5 mmol), 1-bromononane (15.2 g, 73.4 mmol), and tetrabutylammonium bromide (TBAB) (1.2 g, 3.7 mmol, ~5 mol%).

-

Reaction (Solvent-Free): Heat the heterogeneous mixture to 70 °C with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

-

Work-up: Cool the mixture to room temperature. Add dichloromethane (50 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation.

Summary of Reaction Conditions

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) |

| Base | KOH, NaOH | KOH, NaOH |

| Solvent | Toluene, Xylene[4] | Dichloromethane or Solvent-Free[6][7] |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 75 - 115 °C[4] | 50 - 70 °C |

| Time | 5 - 8 hours | 3 - 5 hours |

| Yield | Generally High | Generally High |

| Key Advantage | Simple, reliable procedure | Milder conditions, faster rates |

Experimental Workflow and Characterization

A successful synthesis requires a systematic workflow from reaction setup to final product characterization.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

¹H NMR Spectroscopy: This is one of the most powerful tools for structural elucidation.[8] The spectrum of this compound will show characteristic signals for the protons on the imidazole ring and the nonyl chain.

-

Imidazole Protons: Three distinct signals in the aromatic region (typically δ 7.0-7.7 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as distinct signals coupled to each other.

-

Nonyl Chain Protons: The α-methylene protons (–N–CH₂ –) will appear as a triplet downfield from the other alkyl protons due to the deshielding effect of the adjacent nitrogen atom. The terminal methyl group (–CH₃) will appear as a triplet around δ 0.8-0.9 ppm. The remaining methylene groups will form a complex multiplet in the aliphatic region.

-

-

¹³C NMR Spectroscopy: Provides information on the carbon framework, confirming the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the successful incorporation of the nonyl group.

Conclusion and Outlook

The N-alkylation of imidazole is a robust and versatile method for the synthesis of this compound. While conventional heating in aromatic solvents provides a reliable route, phase-transfer catalysis offers a more efficient and greener alternative by enabling lower reaction temperatures and potentially solvent-free conditions.[4][6][7] The choice of method will depend on the scale of the synthesis, available equipment, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize, purify, and characterize this compound for a wide array of applications in materials science and drug development.

References

- Jayachandran, J. P., & Wang, J. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. SYNTHETIC COMMUNICATIONS, 31(18), 2743–2752.

- Begal, M., et al. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate.

- ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole. ResearchGate.

- Gridnev, A. A., & Mihaltseva, I. M. (1994). Synthesis of 1-Alkylimidazoles. ResearchGate.

- Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc.

- Filatov, A. A., et al. (2018). Alkenylimidazoles: methods of synthesis and chemical properties. ResearchGate.

- Sare, E. J. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent 5,011,934.

- Gundogdu, N., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate.

- University of Otago. (n.d.). N-Alkylation of imidazoles.

- Sare, E. J. (1991). A process for preparing 1-alkylimidazoles. WIPO Patent WO/1991/019699.

- Calvino-Casilda, V., et al. (2007). N-alkylation of imidazole by alkaline carbons. ResearchGate.

- Altanlar, N., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

- Qin, Q., et al. (2020). Rapid preparation of 1-vinylimidazole based non-affinity polymers for the highly-selective purification of antibodies from multiple biological sources. Journal of Chromatography A, 1635, 461607.

- MDPI. (n.d.). Alkylimidazoles. Encyclopedia MDPI.

- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent 3,197,476.

- Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.

- CN115626896A. (2023). Method for synthesizing imidazole compound. Google Patents.

- Wikipedia. (n.d.). 1-Methylimidazole.

- ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole. ResearchGate.

- ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole). ResearchGate.

- Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.

- Porcelli, F., et al. (2010). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate.

Sources

- 1. Alkylimidazoles | Encyclopedia MDPI [encyclopedia.pub]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 5. WO1991019699A1 - A process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Nonylimidazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-nonylimidazole, a versatile heterocyclic compound with growing significance in materials science, organic synthesis, and industrial applications. We will delve into its fundamental molecular characteristics, explore its chemical behavior, and detail its utility in various research and development sectors. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Molecular and Physical Characteristics

This compound is an organic compound featuring a five-membered imidazole ring substituted with a nine-carbon alkyl chain at one of the nitrogen atoms.[1][2] This structure imparts a unique combination of a polar, aromatic head group and a long, nonpolar hydrocarbon tail, leading to its amphiphilic nature.[2]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight:

These fundamental parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

The physical state and solubility of this compound are key to its handling and application. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-nonyl-1H-imidazole | [1] |

| CAS Number | 53657-08-2 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Density | 0.91 g/cm³ | [1] |

| Melting Point | 78 - 81 °C (172 - 178 °F) | [3] |

| Boiling Point | 268 °C (514 °F) | [3] |

| Solubility | Limited in water; Soluble in organic solvents | [1][2] |

The long nonyl chain contributes to its hydrophobic character, making it sparingly soluble in water but readily soluble in many organic solvents.[1][2] This amphiphilic nature is a key driver of its utility as a surfactant and in emulsion formulations.[2]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 1-alkylimidazoles, such as this compound, is typically achieved through the N-alkylation of imidazole. A common laboratory-scale method involves the reaction of imidazole with an appropriate alkylating agent, in this case, a nonyl halide (e.g., 1-bromononane), in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add imidazole (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the mixture to 0 °C in an ice bath and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.

-

Alkylation: Add 1-bromononane (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reactivity Profile

The chemical reactivity of this compound is governed by the imidazole ring.[1]

-

Coordination Chemistry: The lone pair of electrons on the non-substituted nitrogen atom allows this compound to act as a ligand, forming stable complexes with various metal ions.[1]

-

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions.[1]

-

Nucleophilic Substitution: The C2 position of the imidazole ring is available for nucleophilic substitution reactions.[1]

Applications in Research and Industry

The unique properties of this compound have led to its use in a variety of applications.[1]

Polymer Science

This compound serves as a functional monomer in the synthesis of specialized polymers.[1]

-

Molecularly Imprinted Polymers (MIPs): It can be used to create MIPs, which are polymers designed to selectively bind to a specific target molecule. These find applications in separation science, drug delivery, and sensor technology.[1]

-

Heavy Metal Sequestration: Polymers derived from this compound have shown high efficiency in binding to heavy metal ions, making them valuable for environmental remediation and wastewater treatment.[1]

-

Copolymers: It can be copolymerized with other monomers, such as vinylpyrrolidone, to create materials with diverse functionalities, including color transfer inhibitors in detergents.[1]

Organic Synthesis and Catalysis

Beyond polymer chemistry, this compound is a valuable building block in organic synthesis for the creation of more complex molecules, including potential pharmaceutical compounds.[1] There is also ongoing research into its use as a ligand in various catalytic systems.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3]

-

Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[4]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water.[3] If swallowed, rinse the mouth and seek immediate medical attention.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[3]

Conclusion

This compound is a compound with a rich chemical profile and a growing number of applications. Its amphiphilic nature, coupled with the reactivity of the imidazole ring, makes it a valuable tool for chemists and materials scientists. As research continues to uncover new synthetic routes and applications, the importance of this compound in both academic and industrial settings is set to expand.

References

- National Institute of Standards and Technology. N-Vinylimidazole. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1-Nonylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonylimidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a nine-carbon alkyl chain at the N1 position. As with many N-alkylimidazoles, this molecule holds significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the imidazole moiety. The imidazole ring can act as a ligand for metal ions, a proton donor or acceptor, and participate in hydrogen bonding, making it a valuable pharmacophore in drug design. The nonyl group imparts significant lipophilicity, influencing the molecule's solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization. The data presented herein is a combination of predicted values from computational models and established characteristic values for similar N-alkylimidazole compounds, providing a robust framework for spectral interpretation.

Molecular Structure of this compound

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atoms systematically numbered for unambiguous reference in the subsequent spectral analysis sections.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted chemical shifts (δ) in ppm, expected splitting patterns, and integration values for the protons of this compound. These predictions are based on established chemical shift ranges for N-alkylimidazoles and computational prediction tools.[2][3][4][5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| H2 | 7.4 - 7.6 | Singlet (s) | 1H |

| H4 | 6.9 - 7.1 | Singlet (s) | 1H |

| H5 | 6.8 - 7.0 | Singlet (s) | 1H |

| H1' | 3.8 - 4.0 | Triplet (t) | 2H |

| H2' | 1.7 - 1.9 | Quintet (quint) | 2H |

| H3'-H8' | 1.2 - 1.4 | Multiplet (m) | 12H |

| H9' | 0.8 - 0.9 | Triplet (t) | 3H |

Interpretation of the ¹H NMR Spectrum

-

Imidazole Ring Protons (H2, H4, H5): The protons on the imidazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum. The H2 proton, situated between two nitrogen atoms, is the most deshielded and thus appears at the lowest field (highest ppm value). The H4 and H5 protons are in a more electron-rich environment and appear at higher fields.

-

Nonyl Chain Protons:

-

H1': The methylene protons (CH₂) directly attached to the N1 of the imidazole ring are significantly deshielded due to the electron-withdrawing nature of the ring and will appear as a triplet, split by the adjacent H2' protons.

-

H2': These methylene protons will appear as a quintet, being split by both the H1' and H3' protons.

-

H3'-H8': The methylene groups in the middle of the alkyl chain are in very similar chemical environments and will overlap to form a broad multiplet.

-

H9': The terminal methyl protons (CH₃) are the most shielded and will appear at the highest field as a triplet, split by the adjacent H8' protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[1] Therefore, a greater number of scans (typically several hundred to thousands) and a longer acquisition time are required. Proton decoupling is routinely applied to simplify the spectrum by removing C-H splitting, resulting in a spectrum of singlets for each carbon.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Predicted ¹³C NMR Data for this compound

The predicted chemical shifts for the carbon atoms of this compound are listed below. These values are based on typical shifts for N-alkylimidazoles and computational predictions.[6][7][8][9][10]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 138 |

| C4 | 128 - 130 |

| C5 | 118 - 120 |

| C1' | 48 - 50 |

| C2' | 31 - 33 |

| C3' - C7' | 28 - 30 |

| C8' | 22 - 24 |

| C9' | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum

-

Imidazole Ring Carbons (C2, C4, C5): The carbons of the imidazole ring are deshielded and appear in the downfield region of the spectrum. C2, being adjacent to two nitrogen atoms, is the most deshielded.

-

Nonyl Chain Carbons: The chemical shifts of the carbons in the nonyl chain are characteristic of a saturated alkyl group. The C1' carbon, directly attached to the nitrogen, is the most deshielded of the alkyl carbons. The remaining carbons of the chain show typical alkane chemical shifts, with the terminal methyl carbon (C9') being the most shielded and appearing at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[11]

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Absorption bands are identified and correlated with specific functional groups.

Characteristic IR Absorption Bands for this compound

The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups.[12][13][14][15]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²-hybridized, imidazole ring) | 3100 - 3000 | Medium |

| C-H stretch (sp³-hybridized, nonyl chain) | 3000 - 2850 | Strong |

| C=N stretch (imidazole ring) | 1670 - 1640 | Medium |

| C=C stretch (imidazole ring) | 1550 - 1475 | Medium |

| C-N stretch (imidazole ring and alkyl-N) | 1300 - 1000 | Medium to Strong |

| C-H bend (nonyl chain) | 1465 and 1375 | Medium |

Interpretation of the IR Spectrum

-

C-H Stretching: The spectrum will be characterized by strong absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H stretches of the nonyl chain. Weaker bands just above 3000 cm⁻¹ are expected for the sp² C-H stretches of the imidazole ring.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to medium intensity bands in the 1670-1475 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions due to C-N stretching and various bending vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).[16]

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.[17]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₂H₂₂N₂) is 194.32 g/mol . Therefore, the molecular ion peak is expected at m/z = 194.

-

Major Fragmentation Pathways: The fragmentation of N-alkylimidazoles is often initiated by cleavage of the C-C bonds of the alkyl chain. The most prominent fragmentation is typically the cleavage of the bond beta to the imidazole ring, leading to the formation of a stable imidazolium-containing cation.[16][18][19][20]

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 194 | [C₁₂H₂₂N₂]⁺• | Molecular Ion (M⁺•) |

| 95 | [C₅H₇N₂]⁺ | Loss of a C₇H₁₅• radical (cleavage of the C2'-C3' bond) |

| 81 | [C₄H₅N₂]⁺ | Loss of a C₈H₁₇• radical (cleavage of the C1'-C2' bond) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The presence of a peak at m/z = 194 confirms the molecular weight of the compound.

-

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z = 81, corresponding to the loss of an octyl radical. This fragment is particularly stable due to the positive charge being delocalized within the aromatic imidazole ring.

-

Other Fragments: A peak at m/z = 95, corresponding to the loss of a heptyl radical, is also expected. The rest of the spectrum will likely show a series of peaks corresponding to further fragmentation of the nonyl chain, with peaks separated by 14 mass units (CH₂).

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by referencing the predicted and typical data presented, researchers can confidently characterize this important molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational spectroscopic information is crucial for quality control in synthesis, for studying the interactions of this compound in various chemical and biological systems, and for the overall advancement of research and development involving this compound.

References

- Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(10).

- Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.).

- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). (n.d.).

- How to prepare a liquid sample for FTIR spectrum? (2021).

- Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.

- Process for preparing 1-alkylimidazoles. (1991).

- 1H-Imidazole-1-carboxamide, N,N-diethyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. (2006). Journal of the American Society for Mass Spectrometry.

- Abboud, J. L. M., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy.

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- Interpretation of mass spectra. (n.d.). SlidePlayer.

- 13 Carbon NMR. (n.d.). University of Ottawa.

- Mass Spectrometry. (n.d.).

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0015047). (n.d.).

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0243814). (n.d.).

- IR Absorption Table. (n.d.). University of California, Los Angeles.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.

- Alkylimidazoles. (n.d.). MDPI Encyclopedia.

- Lausa, G., et al. (2014). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates.

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.).

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.

- How to predict the 13C NMR spectrum of a compound. (2017). YouTube.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- Maxima of selected absorption bands in the IR spectra of the... (n.d.).

- Spectra Prediction. (n.d.). CFM-ID.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.).

- 1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook.

- NEIMS Performance. (n.d.). GCMS-ID.

- 1H NMR spectrum of poly(1-vinylimidazole) The NMR of... (n.d.).

- Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. (n.d.).

- Predicting molecular structure from Infrared (IR) Spectra. (n.d.). GitHub.

- Predicting tandem mass spectra

- SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annot

- 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook.

- How to predict IR Spectra? (2023).

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. hmdb.ca [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uni-saarland.de [uni-saarland.de]

- 20. whitman.edu [whitman.edu]

The Solubility of 1-Nonylimidazole in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-nonylimidazole, a key intermediate in pharmaceutical synthesis and a component of ionic liquids. Recognizing the scarcity of direct experimental solubility data, this document pioneers a predictive approach grounded in the principles of cohesive energy density, specifically utilizing Hansen Solubility Parameters (HSP). Through the application of the Stefanis-Panayiotou group contribution method, the HSP values for this compound are estimated, enabling the prediction of its miscibility with a wide array of common organic solvents. This guide offers researchers and drug development professionals a robust framework for solvent selection, formulation design, and process optimization, thereby mitigating the risks associated with poor solubility and enhancing the efficiency of development pipelines. Detailed experimental protocols for solubility determination are also provided to validate these theoretical predictions.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound, a substituted imidazole derivative with a nine-carbon alkyl chain, is a molecule of significant interest in the pharmaceutical and specialty chemical industries. Its amphiphilic nature, arising from the polar imidazole head and the nonpolar nonyl tail, imparts unique surfactant-like properties.[1] This structure is pivotal in its applications, which range from its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) to its use as a component in ionic liquids, which are gaining traction as "green solvents" in various chemical processes.[1]

The solubility of this compound in organic solvents is a critical parameter that governs its utility in numerous applications. In drug development, for instance, understanding a compound's solubility is paramount for designing effective purification strategies, controlling reaction kinetics, and formulating stable and bioavailable drug products. A poorly chosen solvent can lead to issues such as incomplete reactions, low yields, and difficulties in product isolation and purification.

This guide addresses the current gap in publicly available, quantitative solubility data for this compound. By employing a predictive modeling approach based on Hansen Solubility Parameters, we provide a scientifically grounded methodology for assessing its compatibility with a diverse range of organic solvents. This empowers researchers to make informed decisions in solvent selection, thereby accelerating the development timeline and improving the overall efficiency of their processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its solubility behavior.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₂₂N₂[1]

-

Molecular Weight: 194.32 g/mol [1]

-

Structure: this compound consists of a five-membered aromatic imidazole ring, containing two nitrogen atoms, with a nine-carbon alkyl chain (nonyl group) attached to one of the nitrogen atoms.

The presence of the imidazole ring, with its lone pair of electrons on the non-protonated nitrogen, allows for hydrogen bonding and dipole-dipole interactions. The long nonyl chain, conversely, is nonpolar and contributes to van der Waals forces. This dual character is the primary determinant of its solubility profile.

Physical Properties:

-

Appearance: Colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1]

-

Boiling Point: 318.3°C[1]

-

Flash Point: 146.3°C[1]

The relatively high boiling point is indicative of strong intermolecular forces, a consequence of both the polar imidazole ring and the significant van der Waals interactions from the nonyl chain.[1]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, a theoretical approach can provide valuable insights into the solubility of a compound. Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like." The core concept is that substances with similar cohesive energy densities are more likely to be miscible.

HSP dissects the total cohesive energy density (δ²) into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely they are to be soluble in one another. This "distance" (Ra) in Hansen space can be calculated using the following equation:

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A smaller Ra value signifies a higher likelihood of solubility.

Estimation of this compound Hansen Solubility Parameters via the Stefanis-Panayiotou Group Contribution Method

To predict the solubility of this compound, its HSP values must first be determined. In the absence of experimentally derived values, the Stefanis-Panayiotou group contribution method provides a robust and reliable means of estimation. This method calculates the HSP components by summing the contributions of the individual functional groups within the molecule.

The this compound molecule can be deconstructed into the following functional groups for the purpose of this calculation:

-

1 x >N- (imidazole ring nitrogen)

-

2 x -CH= (aromatic)

-

1 x -CH= (aromatic, between two nitrogens)

-

1 x -CH2- (attached to the imidazole ring)

-

7 x -CH2- (in the alkyl chain)

-

1 x -CH3

The following diagram illustrates the breakdown of the this compound molecule into its constituent groups for the group contribution calculation.

Caption: Group contribution breakdown of this compound.

By utilizing established group contribution values from the Stefanis-Panayiotou method, the HSP for this compound are estimated as follows:

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa0.5) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 8.5 |

| δh (Hydrogen Bonding) | 7.0 |

These estimated values provide the foundation for predicting the solubility of this compound in a wide range of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSP for this compound and the known HSP for various organic solvents, the HSP distance (Ra) can be calculated to predict miscibility. A lower Ra value suggests a higher likelihood of solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance (Ra)

| Solvent | δd (MPa0.5) | δp (MPa0.5) | δh (MPa0.5) | Ra (MPa0.5) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 16.5 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Moderate |

| 1-Propanol | 16.0 | 6.8 | 17.4 | 10.9 | Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 9.7 | Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | High |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 3.8 | High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | High |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.0 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | High |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 8.9 | Moderate |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.2 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.2 | Low |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | High |

Interpretation of Results:

The predictions align with the amphiphilic nature of this compound. Solvents with a balanced HSP profile, such as ketones, esters, and some ethers, exhibit the smallest Ra values, indicating a high likelihood of good solubility. The moderate polarity and hydrogen bonding capability of these solvents can effectively solvate the imidazole head, while their organic character interacts favorably with the nonyl tail.

Conversely, highly polar and protic solvents like methanol show a large Ra value, primarily due to a significant mismatch in the hydrogen bonding component (δh). Nonpolar aliphatic hydrocarbons such as hexane and cyclohexane also display large Ra values, indicating poor solubility due to their inability to effectively solvate the polar imidazole ring.

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial screening, experimental verification is crucial for process validation and optimization. The following are standard protocols for determining the solubility of a liquid solute like this compound in an organic solvent.

Shake-Flask Method (Isothermal Equilibrium)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed flask). The presence of a distinct second phase of undissolved solute is essential.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatted shaker bath is recommended.

-

Phase Separation: Cease agitation and allow the two phases to separate completely. If necessary, centrifugation can be employed to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the solvent-rich phase (the supernatant), ensuring no droplets of the undissolved solute are included.

-

Analysis: Quantify the concentration of this compound in the sample using a suitable analytical technique, such as:

-

Gas Chromatography (GC): Ideal for volatile solutes and solvents.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

-

UV-Vis Spectroscopy: Applicable if this compound has a distinct chromophore and the solvent is transparent in that region. A calibration curve must be prepared beforehand.

-

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solvent at the given temperature (e.g., in g/L or mol/L).

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing a critical knowledge gap for researchers and professionals in drug development and chemical synthesis. By leveraging the predictive power of Hansen Solubility Parameters, calculated via the Stefanis-Panayiotou group contribution method, we have established a scientifically robust framework for solvent selection.

The presented data and methodologies empower scientists to make more informed decisions, leading to improved process efficiency, higher yields, and more stable formulations. The detailed experimental protocols further enable the validation of these predictions and the fine-tuning of processes for specific applications.

Future research should focus on obtaining experimental solubility data for this compound in a wider range of solvents and at various temperatures. This will not only validate and refine the predictive models presented here but also contribute to a more comprehensive understanding of the solution thermodynamics of this important molecule. Such data will be invaluable for the continued development of innovative pharmaceuticals and sustainable chemical processes.

References

Sources

thermal properties and stability of 1-Nonylimidazole

An In-Depth Technical Guide to the Thermal Properties and Stability of 1-Nonylimidazole

Introduction

This compound is a substituted imidazole derivative featuring a nine-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring. This molecular architecture imparts amphiphilic characteristics, with a polar imidazole head group and a non-polar, hydrophobic nonyl tail[1]. These properties make it a valuable precursor in the synthesis of ionic liquids, surfactants, and corrosion inhibitors, and a subject of interest in drug development. For its effective and safe application in these fields, particularly in processes that involve elevated temperatures, a thorough understanding of its thermal properties and stability is paramount. This guide provides a detailed examination of the thermal behavior of this compound, outlines robust experimental protocols for its characterization, and offers insights into the interpretation of the resulting data.

Section 1: Core Thermal and Physicochemical Properties

The thermal behavior of this compound is fundamentally dictated by its molecular structure. The aromatic imidazole ring confers a degree of inherent thermal stability, while the long nonyl chain significantly influences its physical properties through enhanced van der Waals interactions compared to smaller alkylimidazoles[1].

Data Summary

The known quantitative thermal data for this compound are summarized below. These values are critical for defining the operational limits for its storage, handling, and application.

| Property | Value | Significance |

| Boiling Point | 318.3°C | Indicates the temperature at which the liquid transitions to a vapor at atmospheric pressure. Its relatively high value reflects strong intermolecular forces[1]. |

| Flash Point | 146.3°C | The lowest temperature at which vapors will ignite with an ignition source. This is a crucial parameter for safety and handling protocols[1]. |

| Physical State | Liquid or Solid | At ambient temperatures, it can exist as a colorless to pale yellow liquid or solid, depending on its purity[1]. |

Section 2: Thermal Stability and Decomposition Profile

The stability of this compound under thermal stress is a critical consideration for any high-temperature application. Degradation not only leads to loss of the primary material but can also generate hazardous byproducts.

Mechanistic Insights

The thermal decomposition of this compound is expected to proceed via mechanisms characteristic of alkyl-substituted heterocyclic compounds. For related vinylimidazole polymers, studies have shown that decomposition primarily occurs through the homolytic scission of carbon-nitrogen bonds rather than elimination reactions[1]. This cleavage of the bond between the nonyl chain and the imidazole ring is often the initial and rate-limiting step in the degradation pathway.

This contrasts with the decomposition mechanisms observed in alkylimidazolium-based ionic liquids, which often involve interaction with the counter-anion, leading to pathways such as deprotonation or dealkylation of the imidazolium cation[2][3][4]. For the neutral this compound molecule, the decomposition is intrinsic to its covalent structure.

Influence of Atmosphere

The surrounding atmosphere plays a decisive role in thermal stability.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the material's intrinsic thermal stability is measured. Decomposition is driven solely by thermal energy breaking the weakest bonds within the molecule.

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen typically lowers the decomposition temperature significantly[5]. Oxidative degradation pathways are introduced, which are often more facile and exothermic, posing a greater thermal hazard[6][7]. Therefore, characterization in both inert and air atmospheres is essential for a comprehensive safety assessment.

Section 3: Experimental Workflow for Thermal Analysis

A multi-technique approach is necessary to fully characterize the thermal properties of this compound. The logical workflow involves sequential analysis using Thermogravimetric Analysis (TGA) to determine mass loss as a function of temperature, followed by Differential Scanning Calorimetry (DSC) to identify thermal transitions.

Caption: Workflow for comprehensive thermal analysis.

Protocol 3.1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary technique for determining thermal stability and decomposition temperatures.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) for this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per instrument protocol.

-

Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere Purge: Place the sample in the TGA furnace. Purge the system with the desired gas (e.g., high-purity nitrogen for inert atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes.

-

Thermal Program (Nonisothermal):

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Using multiple heating rates (e.g., 5, 10, 15, 20°C/min) can provide data for kinetic analysis of the decomposition process[6][9].

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Repeat in Air: Repeat steps 3-5 using dry air as the purge gas to evaluate stability under oxidative conditions.

Protocol 3.2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is used to detect thermal events like melting, crystallization, and glass transitions.

Objective: To identify the melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Rationale: Hermetic sealing prevents mass loss due to volatilization during the experiment, which would otherwise interfere with the heat flow measurement and generate erroneous results.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., -20°C).

-

Ramp the temperature up to a point below its decomposition temperature (e.g., 250°C) at a rate of 10°C/min.

-

Hold isothermally for 2 minutes to ensure thermal equilibrium.

-

Cool the sample back down to the starting temperature (-20°C) at 10°C/min.

-

Heat the sample again using the same ramp rate (10°C/min) to 250°C.

-

Rationale: The initial heating scan reveals the thermal history of the sample. The cooling and second heating scans provide data on the intrinsic transition behavior of the material after erasing prior thermal history[10].

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Section 4: Interpretation of Thermal Data

The data from TGA and DSC are complementary and together provide a comprehensive thermal profile.

-

TGA Curve: The TGA thermogram plots percent mass versus temperature. A sharp drop in mass indicates decomposition. The onset temperature (Tonset) is often determined by the intersection of tangents drawn from the baseline and the steepest part of the mass loss curve, representing the start of significant degradation[5]. The derivative of the TGA curve (DTG) shows the rate of mass loss; its peak corresponds to the Tpeak , the temperature of the maximum decomposition rate[5].

-

DSC Thermogram: This plot of heat flow versus temperature reveals endothermic (heat absorbing) and exothermic (heat releasing) events.

-

A sharp endothermic peak typically corresponds to the melting point (Tm) [10][11].

-

A step-like change in the baseline indicates the glass transition temperature (Tg) , a characteristic of amorphous materials[10].

-

An exothermic peak upon cooling represents crystallization (Tc) [10]. An exothermic event during heating that is not accompanied by mass loss in the TGA could indicate cold crystallization or a chemical reaction[10].

-

By overlaying the TGA and DSC data, one can distinguish between physical and chemical processes. For instance, an endothermic event in the DSC that coincides with a mass loss in the TGA is indicative of boiling or sublimation, whereas an exothermic event coinciding with mass loss strongly suggests an exothermic decomposition reaction.

Conclusion

This compound is a thermally robust molecule, a property conferred by its stable imidazole core. Its high boiling point and moderate flash point are critical parameters for its safe handling and define its suitability for various applications. A comprehensive thermal analysis, employing a systematic workflow of TGA and DSC under both inert and oxidative conditions, is essential for any researcher, scientist, or drug development professional working with this compound. The protocols and interpretive guidelines presented here provide a self-validating framework for accurately determining the thermal stability and phase behavior of this compound, ensuring its effective and safe utilization in advanced material and pharmaceutical development.

References

- Yoo, B., et al. (n.d.). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions. DTIC.

- Leone, S. R., et al. (2014, November 26). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. PubMed.

- Leone, S. R., et al. (2014, November 1). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. SciSpace.

- ResearchGate. (2015, August 7). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. | Request PDF.

- Belieres, J., et al. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics (RSC Publishing).

- Wang, R., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.

- Aghaei, H., et al. (n.d.). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry.

- ResearchGate. (2015, August 7). Structure and Properties of N,N-Alkylene Bis(N '-Alkylimidazolium) Salts.

- Salgado, J., et al. (n.d.). Thermal stability of ionic liquids derived from imidazolium and choline cations. ResearchGate.

- Liu, W., et al. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.

- ResearchGate. (2015, August 5). Thermal Properties of Imidazolium Ionic Liquids | Request PDF.

- Liu, Y., et al. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.